Scaphopetalone

Description

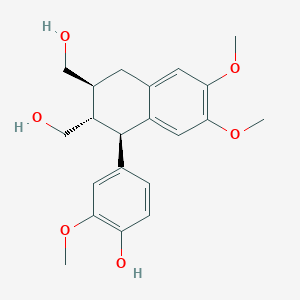

Scaphopetalone is a lignan isolated from the stem bark of Scaphopetalum thonneri, a plant species native to Central Africa. It was first identified in 2005 through spectroscopic analysis, alongside a ferulic acid ester derivative (scaphopetalumate) and other known compounds such as coumarins (scopoletin, scopolin) and oleanolic acid . This compound’s isolation marked a significant contribution to natural product chemistry, as it expanded the known diversity of lignans in the Scaphopetalum genus.

Propriétés

Formule moléculaire |

C21H26O6 |

|---|---|

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

4-[(1R,2S,3S)-2,3-bis(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O6/c1-25-18-7-12(4-5-17(18)24)21-15-9-20(27-3)19(26-2)8-13(15)6-14(10-22)16(21)11-23/h4-5,7-9,14,16,21-24H,6,10-11H2,1-3H3/t14-,16-,21-/m1/s1 |

Clé InChI |

PDWZFAROGANMAJ-IUSZMWJPSA-N |

SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC |

SMILES isomérique |

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC |

SMILES canonique |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC |

Synonymes |

9,4'.9'-trihydroxy-4,5,3'-trimethoxyaryltetralinlignan scaphopetalone |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Scaphopetalone belongs to the lignan family, which includes compounds with diverse biological activities. Below, we compare this compound with structurally and functionally analogous compounds, emphasizing molecular features, sources, and bioactivity.

Structural Analogues

2.1.1 Podophyllotoxin

- Structure : A cyclolignan with a fused tetracyclic ring system.

- Source : Podophyllum peltatum (Mayapple).

- Bioactivity : Antimitotic agent; inhibits microtubule assembly.

- Comparison : Unlike this compound’s simpler dibenzylbutane framework, podophyllotoxin’s complex cyclic structure enhances its interaction with cellular targets, making it clinically relevant (e.g., in etoposide chemotherapy). This compound’s open-chain lignan structure may limit its direct therapeutic application but offers versatility for synthetic modification .

2.1.2 Pinoresinol

- Structure : A furofuran lignan with two tetrahydrofuran rings.

- Source : Forsythia suspensa (traditional Chinese medicine).

- Bioactivity : Anti-inflammatory, neuroprotective.

- Comparison: Both this compound and pinoresinol lack the cyclized rings seen in podophyllotoxin. However, pinoresinol’s furofuran moiety enhances metabolic stability compared to this compound’s linear structure, which may degrade more rapidly in vivo .

Functional Analogues

2.2.1 Oleanolic Acid

- Structure : Pentacyclic triterpene.

- Source : Co-isolated with this compound in Scaphopetalum thonneri .

- Bioactivity : Hepatoprotective, anti-diabetic.

- Comparison: While oleanolic acid and this compound share a plant source, their structural divergence leads to distinct mechanisms. Oleanolic acid modulates nuclear receptors (e.g., PPAR-γ), whereas this compound’s bioactivity remains understudied, though lignans typically act via antioxidant pathways .

2.2.2 Coumarins (Scopoletin and Scopolin)

- Structure : Benzopyrone derivatives.

- Source : Co-occur with this compound in Scaphopetalum thonneri .

- Bioactivity : Anticoagulant, antifungal.

- Comparison: Coumarins and lignans derive from phenylpropanoid metabolism but diverge in function.

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Class | Key Structural Features | Source | Bioactivity |

|---|---|---|---|---|

| This compound | Lignan | 2,3-Dibenzylbutane skeleton | Scaphopetalum thonneri | Antioxidant (hypothesized) |

| Podophyllotoxin | Cyclolignan | Tetracyclic ring system | Podophyllum peltatum | Antimitotic, anticancer |

| Pinoresinol | Furofuran lignan | Two tetrahydrofuran rings | Forsythia suspensa | Anti-inflammatory |

| Oleanolic Acid | Triterpene | Pentacyclic oleanane skeleton | Scaphopetalum thonneri | Hepatoprotective |

| Scopoletin | Coumarin | 7-Hydroxy-6-methoxycoumarin | Scaphopetalum thonneri | Antifungal, phytoalexin |

Research Findings and Gaps

- Spectroscopic Data : this compound was characterized using NMR and MS, but its absolute configuration remains unresolved, unlike podophyllotoxin, which has a well-defined stereochemistry .

- Bioactivity Studies: While podophyllotoxin and oleanolic acid have validated clinical uses, this compound’s biological roles are inferred from lignan class properties. No in vivo toxicity or efficacy studies have been published .

- Synthetic Potential: this compound’s simple structure offers a scaffold for semi-synthetic derivatives, analogous to etoposide (a podophyllotoxin derivative).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.